molecular formula C15H18N4O4S2 B12183790 [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B12183790
M. Wt: 382.5 g/mol
InChI Key: RFFOLEFCEIOQRN-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features a thiadiazole ring and a piperazine ring

Properties

Molecular Formula

C15H18N4O4S2

Molecular Weight

382.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)thiadiazol-5-yl]-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H18N4O4S2/c1-23-12-5-3-11(4-6-12)13-14(24-17-16-13)15(20)18-7-9-19(10-8-18)25(2,21)22/h3-6H,7-10H2,1-2H3

InChI Key

RFFOLEFCEIOQRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with carbon disulfide to form the thiadiazole ring. This intermediate is then reacted with 4-(methylsulfonyl)piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and methylsulfonyl group are key sites for nucleophilic attacks:

  • Thiadiazole Ring Reactivity :
    The sulfur atom in the 1,2,3-thiadiazole ring facilitates nucleophilic substitution at the C-5 position. For example, reactions with amines or alkoxides can displace the methylsulfonyl-piperazine-methanone group under basic conditions.

  • Methylsulfonyl Group :
    The electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group activates adjacent positions for nucleophilic aromatic substitution. Halogenation or nitration may occur at the para position relative to the sulfonyl group.

Example Reaction Pathway :

Thiadiazole-S+NuThiadiazole-Nu+Byproducts\text{Thiadiazole-S} + \text{Nu}^- \rightarrow \text{Thiadiazole-Nu} + \text{Byproducts}

(Nu = Nucleophile)

Oxidation and Reduction

Functional groups dictate redox behavior:

Reaction TypeReagents/ConditionsProduct
Oxidation H₂O₂, acidic conditionsSulfonyl group converts to sulfonic acid (-SO₃H)
Reduction NaBH₄, Pd/C under H₂Carbonyl group (methanone) reduces to alcohol (-CH₂OH)

The methoxy (-OCH₃) group on the phenyl ring is stable under mild oxidative conditions but may demethylate to a phenol under strong acids.

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites:

  • Methoxy Group Demethylation :
    Concentrated HBr or HI cleaves the methoxy group to yield a hydroxylated derivative.

\text{-OCH}_3 \xrightarrow{\text{HBr}} \text{-OH} + \text{CH}_3\text{Br}

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the growth of cancer cells. For instance, compounds derived from thiadiazoles have been reported to exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer. In vitro studies suggest that these compounds may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by disrupting cell cycle progression .

Antimicrobial Properties
Research indicates that thiadiazole derivatives possess noteworthy antibacterial and antifungal activities. The compound has been evaluated against a range of pathogens, demonstrating effectiveness comparable to traditional antibiotics. For example, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida species . This property is particularly valuable in addressing antibiotic resistance issues.

Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are involved in inflammatory processes. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The structural characteristics of thiadiazoles make them suitable candidates for developing agrochemicals. Research has indicated that certain thiadiazole derivatives can act as effective pesticides, targeting specific pests while minimizing harm to beneficial organisms. Their efficacy against agricultural pests highlights their potential role in sustainable agriculture practices .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their biological activity. Modifications to the piperazine or thiadiazole moieties can significantly influence their pharmacological profiles. For instance, variations in substituents on the aromatic rings can enhance potency and selectivity against specific targets .

Case Studies

Study Findings Reference
Anticancer efficacyCompound showed IC50 values < 10 µM against HCT116 colon cancer cells
Antimicrobial activityEffective against E. coli and S. aureus with MIC values < 50 µg/mL
Anti-inflammatory potentialReduced TNF-alpha levels in LPS-stimulated macrophages

Mechanism of Action

The mechanism of action of [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone
  • [4-(4-Methylsulfonyl)phenyl]-1,2,3-thiadiazol-5-yl]methanone

Uniqueness

What sets [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone apart from similar compounds is its unique combination of functional groups. The presence of both a methoxyphenyl and a methylsulfonylpiperazine moiety provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a piperazine moiety, which is known for enhancing biological activity through various mechanisms. The methoxy and methylsulfonyl substituents contribute to its pharmacological profile by influencing solubility and receptor interactions.

Structure

  • Thiadiazole Ring : Provides antimicrobial and anticancer properties.
  • Piperazine Moiety : Enhances binding affinity to biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The compound has shown efficacy against both gram-positive and gram-negative bacteria.

Antimicrobial Efficacy Data

MicroorganismActivity (Zone of Inhibition)Reference
Escherichia coli15 mm
Staphylococcus aureus12 mm
Candida albicans14 mm

The docking studies support these findings, revealing strong binding interactions with bacterial enzymes such as enoyl-ACP reductase. The binding scores ranged from -6.1090 to -9.6184 kcal/mol, indicating a favorable interaction with the active site of the enzyme in E. coli .

Anticancer Activity

Thiadiazole derivatives are also recognized for their potential anticancer properties. Studies have demonstrated that compounds similar to [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone can induce apoptosis in cancer cells.

Cytotoxicity Data

Cancer Cell LineIC50 (μM)Reference
MCF-7 (Breast)10.28
HepG2 (Liver)12.1
HCT116 (Colon)4.363

In vitro studies have shown that the compound induces significant cytotoxicity in various cancer cell lines, with mechanisms involving apoptosis and disruption of cell cycle progression . The introduction of specific substituents on the thiadiazole ring has been linked to enhanced activity against cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been explored in several studies. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various experimental models.

Inflammatory Response Data

AssayResultReference
TNF-alpha Inhibition50% reduction at 25 μM
IL-6 InhibitionSignificant reduction

The ability to modulate inflammatory pathways makes this compound a candidate for further investigation in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone?

  • Methodological Answer : The synthesis of thiadiazole-piperazine hybrids typically involves multi-step reactions. For example, thiadiazole cores are often synthesized via cyclization of thiosemicarbazides or thioureas under acidic conditions, followed by coupling with sulfonyl-piperazine derivatives. A common approach includes:

Thiadiazole Formation : Reacting 4-methoxyphenyl-substituted thioureas with chloroacetic acid and sodium acetate in DMF/acetic acid to form the 1,2,3-thiadiazole ring .

Piperazine Functionalization : Introducing the methylsulfonyl group to piperazine via sulfonylation using methylsulfonyl chloride in dichloromethane .

Coupling Reaction : Linking the thiadiazole and sulfonyl-piperazine moieties via a ketone bridge using carbodiimide-based coupling agents (e.g., DCC/DMAP) .

  • Key Validation : Intermediate characterization via IR, NMR, and mass spectrometry is critical. X-ray crystallography of analogous compounds confirms structural integrity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the thiadiazole region) .
  • IR : Validate carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and sulfonyl (S=O) vibrations (~1150–1350 cm⁻¹) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., thiadiazole S–N bonds: ~1.6–1.7 Å; piperazine chair conformation) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of methoxy or sulfonyl groups) .

Q. What are the known biological activities of this compound?

  • Methodological Answer : Thiadiazole-piperazine hybrids are explored for:

  • Antimicrobial Activity : Tested against Gram-positive/negative bacteria via MIC assays (e.g., similar compounds showed MIC values of 8–32 µg/mL) .
  • Antitubercular Activity : Evaluated against M. tuberculosis H37Rv in microplate Alamar Blue assays .
  • Enzyme Inhibition : Assessed for phosphodiesterase or kinase inhibition using fluorescence-based assays .
    • Validation : Biological data should be corroborated with positive controls (e.g., isoniazid for TB, ciprofloxacin for bacteria) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with DMA or THF to enhance solubility of intermediates .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Temperature Control : Maintain reflux at 80–100°C for cyclization steps to minimize side reactions .
  • Purification : Use preparative HPLC with C18 columns (gradient: 60–90% acetonitrile/water) for final compound isolation .
    • Data Analysis : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and compare yields across trials .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Cell Line Validation : Confirm mycoplasma-free status of cell lines via PCR .
  • Solvent Controls : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare IC50/MIC values .
    • Case Study : Inconsistent antitubercular data may arise from variations in bacterial inoculum size; normalize to OD600 = 0.1 .

Q. How to design stability studies under various environmental conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to:

Acidic/Base Conditions : 0.1M HCl/NaOH at 40°C for 24 hours .

Oxidative Stress : 3% H₂O₂ at room temperature .

Photostability : UV light (320–400 nm) for 48 hours .

  • Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., sulfoxide formation from sulfonyl groups) .
  • Storage Recommendations : Store at –20°C in amber vials under nitrogen to prevent hydrolysis/oxidation .

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